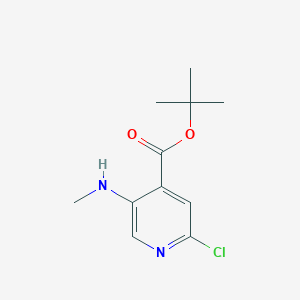
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a methylamino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitropyridine and tert-butyl 4-pyridinecarboxylate.
Reduction: The nitro group in 2-chloro-5-nitropyridine is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Methylation: The resulting 2-chloro-5-aminopyridine is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form 2-chloro-5-(methylamino)pyridine.
Esterification: Finally, the tert-butyl ester group is introduced by reacting 2-chloro-5-(methylamino)pyridine with tert-butyl 4-pyridinecarboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxide derivatives.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its chemical structure and functional groups. The exact mechanism of action may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(methylamino)pyridine-4-carboxylate: Lacks the tert-butyl ester group.
Tert-butyl 2-chloro-5-aminopyridine-4-carboxylate: Lacks the methylamino group.
Tert-butyl 2-chloro-5-(dimethylamino)pyridine-4-carboxylate: Contains a dimethylamino group instead of a methylamino group.
Uniqueness
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the tert-butyl ester group enhances its stability and lipophilicity, while the chloro and methylamino groups provide sites for further chemical modification and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)7-5-9(12)14-6-8(7)13-4/h5-6,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXEDQRRJYBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/new.no-structure.jpg)
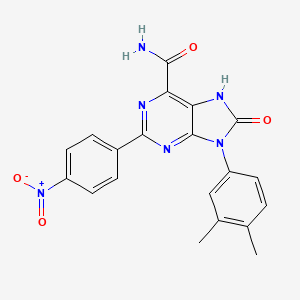
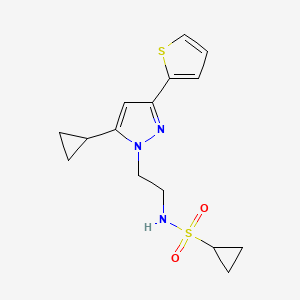
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-oxo-2H-chromene-3-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-3-carboxamide](/img/structure/B2536250.png)

![2-[(2-Furylmethyl)thio]-5-(trifluoromethyl)pyridine](/img/structure/B2536252.png)
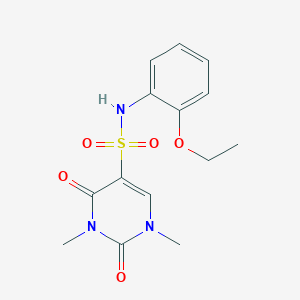
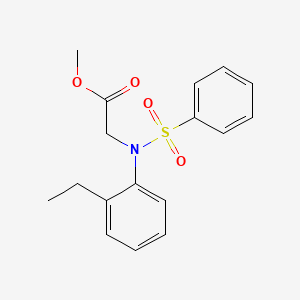
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-3-carboxamide](/img/structure/B2536257.png)
